N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide
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Description
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” is a compound that crystallizes with two independent molecules (A and B) in the asymmetric unit . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .
Synthesis Analysis
A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .
Molecular Structure Analysis
The molecular structure of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” is influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighboring pyridyl rings of molecule A, and C—H…π interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives involve the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .
Safety and Hazards
Mechanism of Action
Target of Action
N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide is a novel compound with potential antimicrobial and antioxidant activities It’s known that similar compounds have been used to target a variety of microbial strains .
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting essential biochemical processes, leading to the death of the microbial cells .
Biochemical Pathways
Similar compounds are known to interfere with the synthesis of essential components of the microbial cell, leading to cell death .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body, metabolized to various extents, and excreted primarily via the kidneys .
Result of Action
N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide has shown potential antimicrobial activity against clinically isolated strains . Additionally, it has demonstrated antioxidant activity, as determined by the diphenylpicrylhydrazyl (DPPH) radical scavenging assay method .
Action Environment
The action, efficacy, and stability of N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide can be influenced by various environmental factors. These may include temperature, pH, presence of other substances, and the specific characteristics of the microbial strains it targets .
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-7-5-4-6-13(15)16(19)18-14-10-12(17)9-8-11(14)2/h4-10H,3,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOPVGXMHQWDQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide |
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